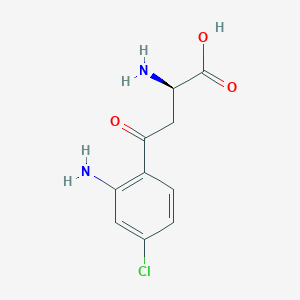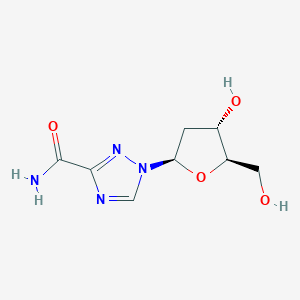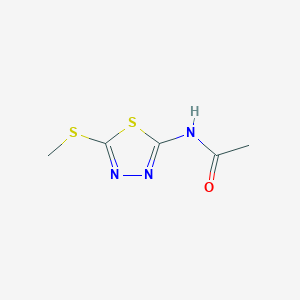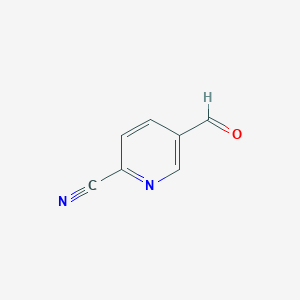
1,2,3-Trimethylcyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trimethylcyclopentane is an organic hydrocarbon alicyclic cycloalkane compound with the molecular formula C8H16 . It is a saturated cyclopentane with three methyl substituents branching off carbons 1,2, and 3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentane ring with three methyl groups attached to carbons 1, 2, and 3 . The methyl groups in positions 1,2, and 3 may occupy different spatial arrangements, exhibiting cis/trans isomerism .Physical and Chemical Properties Analysis
This compound has a molecular weight of 112.2126 . Its physical and chemical properties include a density of 0.8±0.1 g/cm3, a boiling point of 116.3±7.0 °C at 760 mmHg, and a vapour pressure of 21.8±0.1 mmHg at 25°C .Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,2,3-Trimethylcyclopentane involves the alkylation of cyclopentadiene with isobutylene followed by hydrogenation.", "Starting Materials": [ "Cyclopentadiene", "Isobutylene", "Hydrogen gas", "Catalyst (e.g. palladium on carbon)" ], "Reaction": [ "Mix cyclopentadiene and isobutylene in a reaction flask", "Add a catalyst (e.g. palladium on carbon) to the mixture", "Heat the mixture to a temperature of 50-60°C and stir for several hours", "Allow the mixture to cool and filter off any solid catalyst", "Pass hydrogen gas through the filtered mixture at a pressure of 1-2 atm and a temperature of 50-60°C", "Continue the hydrogenation reaction until no further gas is absorbed", "Cool the mixture and filter off any solid catalyst", "Distill the product to obtain 1,2,3-Trimethylcyclopentane" ] } | |
CAS-Nummer |
2613-69-6 |
Molekularformel |
C8H16 |
Molekulargewicht |
112.21 g/mol |
IUPAC-Name |
(3R)-1,2,3-trimethylcyclopentane |
InChI |
InChI=1S/C8H16/c1-6-4-5-7(2)8(6)3/h6-8H,4-5H2,1-3H3/t6-,7?,8?/m1/s1 |
InChI-Schlüssel |
VCWNHOPGKQCXIQ-JECWYVHBSA-N |
Isomerische SMILES |
C[C@@H]1CCC(C1C)C |
SMILES |
CC1CCC(C1C)C |
Kanonische SMILES |
CC1CCC(C1C)C |
| 2815-57-8 | |
Piktogramme |
Flammable |
Synonyme |
(1α,2α,3α)-1,2,3-Trimethylcyclopentane; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why are 1,2,3-trimethylcyclopentane and its isomers useful for tracing LNAPL sources?
A1: [] this compound and its isomers, like 1,2,4-trimethylcyclopentane, are found in various refinery feeds and products. Critically, the ratios of these isomers differ depending on the specific refining process used. This makes them valuable for source identification. Additionally, these compounds exhibit resistance to aerobic biodegradation and possess similar solubility and volatility, making their ratios in LNAPL samples less likely to be skewed by environmental factors. This stability increases their reliability as tracers compared to compounds easily degraded in the subsurface.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B43230.png)
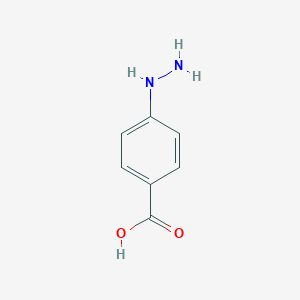
![Ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B43236.png)

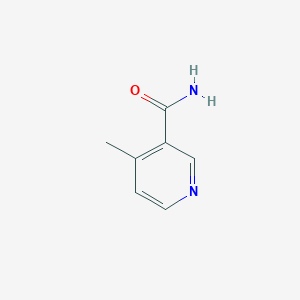


![N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea](/img/structure/B43255.png)

